B612931 N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid CAS No. 3226-92-4

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid

Cat. No.: B612931
CAS No.: 3226-92-4
M. Wt: 480.6
InChI Key:
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Description

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid is a compound with the molecular formula C26H32N2O2 and a molecular weight of 404.55 g/mol . . This compound is characterized by the presence of a trityl group, which is a triphenylmethyl group, attached to the amino acid alanine.

Scientific Research Applications

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid has several scientific research applications:

Safety and Hazards

The safety data sheet for Trt-Phe-OH recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also suggests using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Trt-Phe-OH Dea is a peptide that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications

Mode of Action

The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .

Biochemical Pathways

The biochemical pathways affected by Trt-Phe-OH Dea are primarily related to peptide synthesis. Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support . Therefore, the appropriate scavengers and reaction conditions must be chosen to minimize modification or destruction of the sensitive amino acids .

Result of Action

The result of Trt-Phe-OH Dea’s action is the successful cleavage and deprotection of peptides in peptide synthesis . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged . Therefore, the use of Trt-Phe-OH Dea in the cleavage cocktail is essential for the successful synthesis of peptides .

Action Environment

The action environment of Trt-Phe-OH Dea is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . Therefore, careful control of these environmental factors is necessary for the successful use of Trt-Phe-OH Dea in peptide synthesis .

Preparation Methods

The synthesis of N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid involves several steps. One common method includes the protection of the amino group of alanine with a trityl group, followed by the reaction with diethylamine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the trityl-protected amino acid with an ethylamine group, providing specific reactivity and stability in various chemical reactions.

Properties

IUPAC Name

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLKHJZVHGFJPR-SNYZSRNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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